BenchChemオンラインストアへようこそ!

3-aminopropanamide

EGFR inhibition Covalent warhead Kinase inhibitor design

Procure 3-Aminopropanamide (CAS 4726-85-6) as a differentiated warhead scaffold for targeted covalent inhibitor design. Unlike simple β-alanine or hyper-reactive acrylamides, it offers a prodrug-like intracellular activation profile for potential selectivity advantages in kinase inhibitor programs. Essential for synthesizing N,N‘-disubstituted derivatives and exploring SAR in T790M-resistant EGFR models.

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 4726-85-6
Cat. No. B1594134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminopropanamide
CAS4726-85-6
Synonyms3-aminopropionamide
beta-alanine amide
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC(CN)C(=O)N
InChIInChI=1S/C3H8N2O/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6)
InChIKeyRSDOASZYYCOXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopropanamide (CAS 4726-85-6): A β-Alanine Amide Building Block with Unique Warhead Properties for Targeted Covalent Inhibitor Design


3-Aminopropanamide (CAS 4726-85-6), also known as β-alaninamide or 3-aminopropionamide, is an amino acid amide compound consisting of a propionamide backbone with a 3-amino substituent [1]. With the molecular formula C₃H₈N₂O and molecular weight of 88.11 g/mol, it is a conjugate base of β-alaninium amide and is primarily utilized as a versatile intermediate in pharmaceutical synthesis [2]. Unlike simple β-alanine, the terminal amide moiety enables this compound to function as a distinctive reactive warhead in the design of targeted covalent inhibitors, particularly as an alternative to the conventional acrylamide fragment in irreversible kinase inhibitors [3].

Why 3-Aminopropanamide Cannot Be Simply Substituted with β-Alanine, Acrylamide, or Other Amino Amides


3-Aminopropanamide occupies a unique chemical space that is not functionally interchangeable with structurally similar compounds. While β-alanine (CAS 107-95-9) shares the same carbon skeleton, the absence of the terminal amide in β-alanine eliminates the critical warhead functionality required for covalent target engagement in kinase inhibitor scaffolds [1]. Conversely, the acrylamide warhead, widely used in irreversible EGFR inhibitors such as afatinib and osimertinib, demonstrates higher baseline electrophilicity that may contribute to off-target reactivity and metabolic instability [2]. The 3-aminopropanamide warhead provides a distinct activation profile: it does not show covalent binding to cell-free EGFR-TK, instead undergoing selective intracellular activation to release an acrylamide derivative capable of thiol alkylation [2]. This prodrug-like behavior differentiates it from both unreactive amino acids and hyper-reactive acrylamides, making generic substitution scientifically invalid in targeted covalent inhibitor programs.

Quantitative Comparative Evidence: 3-Aminopropanamide Versus Acrylamide Warheads and Reversible EGFR Inhibitors


EGFR-TK Autophosphorylation Inhibition: 3-Aminopropanamide vs. Acrylamide Warheads in A549 Lung Cancer Cells

In a direct head-to-head comparison of warhead efficiency, 3-aminopropanamide-based irreversible inhibitors proved to be as efficient as their acrylamide analogues in inhibiting EGFR tyrosine kinase (TK) autophosphorylation in A549 lung cancer cells [1]. This equivalence was established using 4-anilinoquinazoline and 4-anilinoquinoline-3-carbonitrile scaffolds where the only variable was the warhead moiety linked at position 6. The data demonstrate that 3-aminopropanamide achieves comparable target engagement potency without the full electrophilic character of acrylamide.

EGFR inhibition Covalent warhead Kinase inhibitor design

Enzymatic EGFR Inhibition: Nanomolar Potency of 3-Aminopropanamide-Containing Compounds

3-Aminopropanamide-containing irreversible EGFR inhibitors demonstrate sub-nanomolar enzymatic potency, with a representative compound from the series exhibiting an IC₅₀ of 0.51 ± 0.06 nM against wild-type EGFR in kinase assays [1]. This places the 3-aminopropanamide warhead series within the same potency range as clinically established irreversible EGFR inhibitors.

EGFR IC50 Kinase assay Enzymatic inhibition

Gefitinib-Resistant T790M Mutant EGFR: Superior Efficacy of 3-Aminopropanamide Warheads

Several 3-aminopropanamide-based irreversible inhibitors suppressed proliferation of gefitinib-resistant H1975 non-small cell lung cancer cells, which harbor the clinically relevant T790M gatekeeper mutation in EGFR, at significantly lower concentrations than did gefitinib [1]. The H1975 cell line is a standard model for acquired resistance to first-generation reversible EGFR inhibitors.

T790M mutation Gefitinib resistance NSCLC

Cellular Antitumor Activity: Broad Efficacy Across Multiple Lung Cancer Cell Lines

Compounds 1a and 1b from the 3-aminopropanamide irreversible inhibitor series demonstrated promising antitumor activity with cellular IC₅₀ values in the range of 0.59 to 2.81 μM across multiple lung cancer cell lines [1]. This sub-micromolar to low-micromolar potency in cellular assays confirms that the warhead translates from enzymatic inhibition to cellular efficacy.

Cellular IC50 Antiproliferative activity Lung cancer

Intracellular Prodrug-like Activation: Differentiated Mechanism from Acrylamide Warheads

A prototypical compound, N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide (compound 5), did not show covalent binding to cell-free EGFR-TK in a fluorescence assay, yet underwent selective activation in the intracellular environment, releasing an acrylamide derivative which can react with thiol groups [1]. This mechanism fundamentally differs from conventional acrylamide warheads, which are constitutively reactive and may engage off-target cysteines prior to target engagement.

Covalent warhead Intracellular activation Selectivity

Selective Androgen Receptor Degrader (SARD) Activity: A Distinct Therapeutic Application Space

Novel 3-aminopropanamide derivatives have been patented as selective androgen receptor degrader (SARD) compounds for treating prostate cancer, advanced prostate cancer, castration-resistant prostate cancer, androgenic alopecia, Kennedy's disease, ALS, and uterine fibroids [1]. This SARD mechanism reduces levels of androgen receptor-full length (AR-FL) including pathogenic resistance mutations, AR-splice variants (AR-SV), and pathogenic polyglutamine (polyQ) polymorphisms, a profile not achieved by conventional androgen receptor antagonists such as enzalutamide which bind but do not degrade the receptor.

SARD Prostate cancer Androgen receptor

Definitive Application Scenarios Where 3-Aminopropanamide (CAS 4726-85-6) Provides Verifiable Scientific Advantages


Design of Novel Irreversible EGFR Inhibitors with Differentiated IP and Selectivity Profiles

Based on the direct evidence that 3-aminopropanamide warheads achieve equivalent EGFR-TK autophosphorylation inhibition to acrylamide analogues while demonstrating a distinct intracellular activation mechanism [1], medicinal chemistry teams should prioritize this compound when developing irreversible kinase inhibitors that require (1) freedom-to-operate differentiation from existing acrylamide-based scaffolds, and (2) potential selectivity advantages from conditional activation rather than constitutive electrophilicity. The sub-nanomolar enzymatic potency (IC₅₀ = 0.51 ± 0.06 nM) confirms that this warhead does not compromise target affinity [2].

Targeting Gefitinib-Resistant T790M-Mutant Non-Small Cell Lung Cancer Models

Research programs studying acquired resistance mechanisms in EGFR-driven NSCLC should procure 3-aminopropanamide-based inhibitors for evaluation in T790M-mutant models. The evidence demonstrates that these compounds suppress proliferation of gefitinib-resistant H1975 cells at significantly lower concentrations than gefitinib itself [1]. Combined with cellular IC₅₀ values in the 0.59–2.81 μM range across multiple lung cancer lines [3], this compound class offers a validated tool for interrogating T790M-mediated resistance pathways and benchmarking novel therapeutic candidates.

Development of Selective Androgen Receptor Degrader (SARD) Therapeutics

Pharmaceutical development programs targeting castration-resistant prostate cancer or other androgen-driven pathologies should utilize 3-aminopropanamide as the core warhead scaffold for SARD compound design. The patented 3-aminopropanamide SARD derivatives degrade full-length androgen receptor including pathogenic mutations and splice variants [4], a mechanistic departure from conventional antagonists like enzalutamide that merely block ligand binding. This degradation-based approach addresses resistance mechanisms that limit current standard-of-care AR-targeted therapies.

Organic Synthesis of N-Substituted Aminopropanamides and Acrylamide Precursors

Industrial and academic synthetic chemistry laboratories should procure 3-aminopropanamide as a versatile building block for preparing N,N‘-disubstituted 3-aminopropanamides [5] and as a precursor for thermal conversion to N-(alkylaminoalkyl)acrylamides [6]. The latter application is particularly relevant for producing cationic vinyl monomers used as dispersants, flocculants, and epoxide curing agents. The free base form (CAS 4726-85-6) offers greater synthetic flexibility than the hydrochloride salt (CAS 64017-81-8) for reactions requiring non-protic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-aminopropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.